molecular formula C7H7ClO3S2 B13160847 5-Propanoylthiophene-2-sulfonyl chloride

5-Propanoylthiophene-2-sulfonyl chloride

Cat. No.: B13160847
M. Wt: 238.7 g/mol
InChI Key: YISVGULVMJZNTO-UHFFFAOYSA-N
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Description

5-Propanoylthiophene-2-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 5-Propanoylthiophene-2-sulfonyl chloride may involve continuous flow processes to enhance safety and efficiency. For example, the use of N-chloroamides in a continuous flow reactor has been explored to optimize the synthesis of sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

5-Propanoylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.

    Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl chloride group.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens and acids.

    Nucleophilic Substitution: Reagents such as amines and alcohols are often used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

5-Propanoylthiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propanoylthiophene-2-sulfonyl chloride involves its ability to act as an electrophile or nucleophile in chemical reactions. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The thiophene ring can also interact with different molecular targets, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propanoylthiophene-2-sulfonyl chloride is unique due to the presence of both a propanoyl group and a sulfonyl chloride group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C7H7ClO3S2

Molecular Weight

238.7 g/mol

IUPAC Name

5-propanoylthiophene-2-sulfonyl chloride

InChI

InChI=1S/C7H7ClO3S2/c1-2-5(9)6-3-4-7(12-6)13(8,10)11/h3-4H,2H2,1H3

InChI Key

YISVGULVMJZNTO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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